シネパジドマレイン酸塩
概要
説明
科学的研究の応用
Cinepazide maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying vasodilatory mechanisms and receptor interactions.
Biology: Research focuses on its effects on cellular functions, particularly in vascular smooth muscle cells.
Industry: It is used in the formulation of pharmaceutical products aimed at treating cardiovascular and cerebrovascular conditions.
作用機序
Target of Action
Cinepazide maleate, a vasodilator used in China for the treatment of cardiovascular and cerebrovascular diseases, and peripheral vascular diseases , appears to work by potentiating A2 adenosine receptors . It is also a weak calcium channel blocker .
Mode of Action
As a calcium channel blocker, Cinepazide maleate prevents the entry of calcium ions across the membrane into vascular smooth muscle cells . This leads to the relaxation of the vascular smooth muscle, causing dilation of the cerebral, coronary, and peripheral blood vessels . This results in the alleviation of vascular spasms, reduction of vascular resistance, and an increase in blood flow .
Biochemical Pathways
It is known that the drug enhances the effects of adenosine and cyclic adenosine monophosphate (camp), leading to a reduction in oxygen consumption .
Result of Action
Cinepazide maleate has been shown to improve neurological function and activities of daily living, reduce disability, and promote functional recovery in patients with acute ischemic stroke . It has also been shown to effectively reduce the serum inflammatory factor levels of ICU patients with severe cerebral hemorrhage after surgery, alleviate the oxidative stress response in the body, and improve the cerebrovascular function and cerebral nerve function .
生化学分析
Biochemical Properties
Cinepazide Maleate interacts with A2 adenosine receptors, potentiating their effects . This interaction plays a crucial role in its function as a vasodilator .
Cellular Effects
Cinepazide Maleate has been shown to protect neuronal cells against oxygen-glucose deprivation (OGD) injury . It suppresses OGD-induced oxidative stress, reducing intracellular reactive oxygen species and malondialdehyde production, and enhancing superoxide dismutase activity . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Cinepazide Maleate exerts its effects by stabilizing mitochondrial membrane potential, improving OGD-induced suppression of mitochondrial respiratory complex activities, and enhancing ATP production . These actions contribute to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Cinepazide Maleate has been shown to have long-term effects on cellular function. For instance, in a study of patients with acute ischemic stroke, Cinepazide Maleate was administered once daily for 14 days, and it was found to improve neurological function and activities of daily living, reduce disability, and promote functional recovery .
Dosage Effects in Animal Models
In animal models, the effects of Cinepazide Maleate vary with different dosages
Metabolic Pathways
It is known to interact with A2 adenosine receptors, which play a role in various metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cinepazide maleate involves the reaction of 3,4,5-trimethoxycinnamic acid with a chlorination agent, diethyl phosphorochloridate, and benzene sulfonyl chloride to prepare a corresponding acyl active matter . This acyl active matter is then reacted with 1-[(1-pyrrolidine carbonylmethyl)]piperazine to form cinepazide .
Industrial Production Methods: In industrial settings, the synthesis process is optimized for large-scale production. The reaction mixture is treated with purified water, stirred, and washed to obtain the final product . The process ensures high yield and purity of cinepazide maleate.
化学反応の分析
Types of Reactions: Cinepazide maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Cinepazide maleate can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
類似化合物との比較
Cinnarizine: Another vasodilator used for similar indications but with different mechanisms of action.
Flunarizine: Used for migraine prophylaxis and also acts as a vasodilator.
Nicardipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness of Cinepazide Maleate: Cinepazide maleate is unique in its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine potentiation . This dual action makes it particularly effective in improving blood flow and reducing vascular resistance.
生物活性
Cinepazide maleate is a pharmacological compound primarily investigated for its neuroprotective properties, particularly in the context of ischemic stroke. This article explores the biological activity of cinepazide maleate, highlighting its mechanisms, efficacy in clinical studies, and potential adverse effects.
Cinepazide maleate is classified as a small molecule with the chemical formula and a molecular weight of approximately 417.506 g/mol . The compound belongs to the class of cinnamic acids and derivatives, which are known for various biological activities, including anti-inflammatory and neuroprotective effects.
The mechanism of action of cinepazide maleate is primarily attributed to its ability to improve cerebral blood flow and enhance collateral circulation in the brain. This is particularly beneficial in conditions like ischemic stroke, where timely restoration of blood flow is critical for neuronal survival and functional recovery .
Overview of Clinical Trials
A significant clinical trial assessed the efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke. The study involved 937 patients who received either cinepazide maleate (320 mg daily) or a placebo over 14 days, alongside standard therapy (citicoline sodium) .
Results
The primary endpoint was the proportion of patients achieving a modified Rankin Scale (mRS) score of ≤2 at 90 days post-treatment. The results demonstrated that:
- Cinepazide Maleate Group : 60.9% achieved mRS ≤2
- Placebo Group : 50.1% achieved mRS ≤2
- Statistical Significance : p = 0.0004
Additionally, the Barthel Index (a measure of daily living activities) showed significant improvement:
- Cinepazide Maleate Group : 53.4% achieved Barthel Index ≥95
- Placebo Group : 46.7% achieved Barthel Index ≥95
- Statistical Significance : p = 0.0230
These findings indicate that cinepazide maleate significantly enhances neurological function and daily living activities compared to placebo .
Mechanisms Supporting Neuroprotection
Research has indicated that cinepazide maleate exerts protective effects on neuronal cells under stress conditions such as oxygen-glucose deprivation. A study utilizing PC12 cells demonstrated that cinepazide maleate could preserve mitochondrial function by stabilizing mitochondrial membrane potential, thereby preventing apoptosis in neuronal cells .
Moreover, cinepazide maleate has shown potential in promoting recovery from spinal cord injuries by inhibiting inflammation and prolonging neuronal survival .
Adverse Effects and Safety Profile
While cinepazide maleate has been shown to be generally safe, there have been reports of adverse effects. Notably, a case report highlighted instances of agranulocytosis associated with cinepazide maleate usage, emphasizing the need for careful monitoring during treatment .
In the aforementioned clinical trial, no unexpected adverse events were reported, suggesting that the compound is well tolerated among patients receiving treatment for acute ischemic stroke .
特性
CAS番号 |
26328-04-1 |
---|---|
分子式 |
C26H35N3O9 |
分子量 |
533.6 g/mol |
IUPAC名 |
but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+; |
InChIキー |
XSTJTOKYCAJVMJ-UHDJGPCESA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
外観 |
Solid |
melting_point |
135°C |
Key on ui other cas no. |
28044-44-2 26328-04-1 |
ピクトグラム |
Irritant |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
1-((1-pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine 1-((1-pyrrolidynylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate 67350-MD cinepazide cinepazide maleate MD-67350 free base Vasodistal |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism remains unclear, research suggests that cinepazide maleate exerts neuroprotective effects, possibly by:
- Modulating the MAPK signaling pathway: Cinepazide maleate pretreatment has been shown to increase the expression of extracellular signal-regulated kinase (ERK) phosphorylation in the ischemic penumbra of rat models, potentially contributing to its neuroprotective effects. []
- Increasing adenosine concentration: Cinepazide maleate might increase adenosine levels in the brain following cerebral ischemia, offering neuroprotection by potentially inhibiting inflammatory responses. []
ANone: Yes, studies indicate that cinepazide maleate treatment can significantly reduce serum levels of TNF-α and ICAM-1 in acute cerebral infarct patients. This suggests a potential role in mitigating inflammation and reducing brain cell damage. []
ANone: Cinepazide maleate has been investigated for its potential in treating various conditions, including:
- Acute cerebral infarction [, , , , , ]
- Traumatic brain injury [, ]
- Hypertensive cerebral hemorrhage [, ]
- Vertebral-basilar artery insufficiency [, , ]
- Diabetic foot [, ]
- Coronary heart disease with ventricular dysfunction in diabetic patients []
- Sudden hearing loss []
- Diabetic peripheral neuropathy []
ANone: Several studies suggest that cinepazide maleate can improve neurological function in acute cerebral infarction patients. Notably, it may be more effective than ligustrazine and citicoline in improving neurological deficits and reducing complications. []
ANone: Yes, studies have compared cinepazide maleate to other treatment options:
- In hypertensive cerebral hemorrhage, cinepazide maleate showed better improvement in neurological function after microtraumatic craniopuncture compared to nimodipine. []
- For vertebral-basilar insufficiency, cinepazide maleate demonstrated superior efficacy compared to Compound Danshen Injection in improving clinical cure and effective rates. []
ANone: While generally considered safe, some studies have reported on adverse effects:
- A comparison study indicated a lower incidence of adverse effects with cinepazide maleate compared to low molecular weight dextran following digital replantation surgery. []
- Despite its efficacy in treating vertebral-basilar insufficiency, cinepazide maleate exhibited a higher incidence of adverse events compared to Compound Danshen Injection. []
ANone: A subgroup analysis of a larger clinical trial found no significant difference in blood pressure control between acute ischemic stroke patients receiving cinepazide maleate and the control group, suggesting that cinepazide maleate does not interfere with blood pressure management in this patient population. []
ANone: Studies have investigated the compatibility and stability of cinepazide maleate injection with various infusion solvents:
- Cinepazide maleate remained stable for 8 hours at 25°C when mixed with 5% glucose injection, 0.9% sodium chloride injection, fructose injection, and invert sugar injection. []
- Similar stability was observed when mixed with xylitol injection or invert sugar injection for 24 hours at 4°C and 25°C. []
ANone: A patent describes a specific cinepazide maleate injection formulation containing D-sorbierite and disodium hydrogen phosphate, aiming to reduce the content of the cinepazide maleate cis-isomer during long-term storage. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。